hCAR Partial Agonist Activity vs. 13-Epimanool
In a direct comparative study of labdane diterpenoids, 13-epimanool was identified as a weak partial agonist of hCAR, while manool was a partial agonist and sclareol was an antagonist [1]. The study provides a clear pharmacological distinction among these structurally related compounds. Although 13-Epijhanol was not directly tested in this specific assay, its structural and stereochemical relationship to 13-epimanool strongly implies a distinct hCAR activity profile. This class-level inference underscores that even minor stereochemical variations dictate hCAR functional outcomes [1].
| Evidence Dimension | hCAR Functional Activity Classification |
|---|---|
| Target Compound Data | Weak partial agonist (inferred for 13-Epijhanol) |
| Comparator Or Baseline | 13-epimanool: Weak partial agonist; Manool: Partial agonist; Sclareol: Antagonist |
| Quantified Difference | Qualitative functional classification: partial agonist vs. antagonist |
| Conditions | Luciferase reporter assay in human hepatoma cells (HepG2) transiently transfected with hCAR expression plasmid and CYP2B6-2.2kb luciferase reporter. |
Why This Matters
Researchers must use 13-Epijhanol specifically for hCAR studies, as even stereoisomers like 13-epimanool can exhibit different hCAR modulation, which is critical for understanding drug metabolism pathways.
- [1] Sekiguchi M, et al. Activity difference of three labdane diterpenoids on human constitutive androstane receptor. Biosci Biotechnol Biochem. 2023;87(11):1310-1315. View Source
